2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a phenoxybenzoyl group, a propan-2-ylamino group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of 4-Phenoxybenzoyl Chloride: This is achieved by reacting 4-phenoxybenzoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane at 0°C to 25°C.
Coupling Reaction: The 4-phenoxybenzoyl chloride is then reacted with 2-amino-1,3-thiazole-4-carboxylic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxybenzoyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzoic Acid: Shares the phenoxybenzoyl group but lacks the thiazole ring and propan-2-ylamino group.
Thiazole-4-carboxylic Acid: Contains the thiazole ring and carboxylic acid group but lacks the phenoxybenzoyl and propan-2-ylamino groups.
Uniqueness
2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
827038-53-9 |
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Molecular Formula |
C20H18N2O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[(4-phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H18N2O4S/c1-13(2)22(20-21-17(12-27-20)19(24)25)18(23)14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,24,25) |
InChI Key |
NMQDWIFPZCVOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=NC(=CS1)C(=O)O)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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